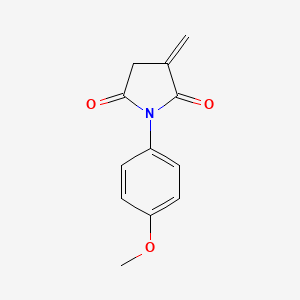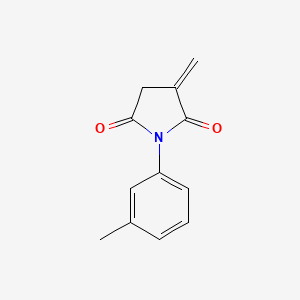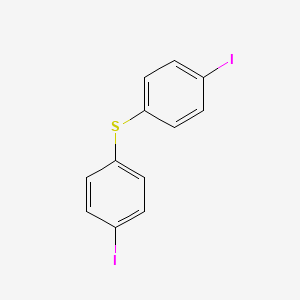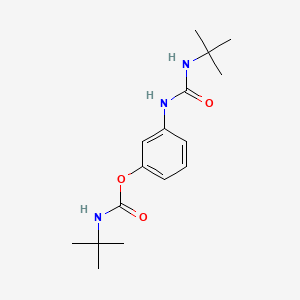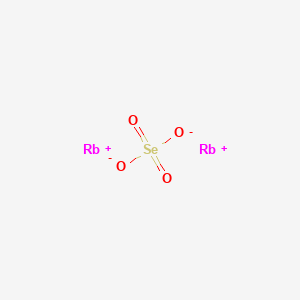
Dirubidium selenate
Descripción general
Descripción
Dirubidium selenate is an inorganic compound with the chemical formula ( \text{Rb}_2\text{SeO}_4 ) It is composed of rubidium, selenium, and oxygen This compound is part of the selenate family, which are salts or esters of selenic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dirubidium selenate can be synthesized through several methods:
Direct Reaction: One common method involves the direct reaction of rubidium hydroxide with selenic acid[ 2\text{RbOH} + \text{H}_2\text{SeO}_4 \rightarrow \text{Rb}_2\text{SeO}_4 + 2\text{H}_2\text{O} ]
Neutralization Reaction: Another method is the neutralization of rubidium carbonate with selenic acid[ \text{Rb}_2\text{CO}_3 + \text{H}_2\text{SeO}_4 \rightarrow \text{Rb}_2\text{SeO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale neutralization reactions due to their efficiency and cost-effectiveness. The reaction is carried out in aqueous solutions, and the resulting this compound is then crystallized and purified.
Análisis De Reacciones Químicas
Types of Reactions
Dirubidium selenate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where selenium changes its oxidation state.
Substitution Reactions: It can undergo substitution reactions where the selenate ion is replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: this compound can be reduced by strong reducing agents such as hydrogen gas or metals like zinc.
Reducing Agents: It can be oxidized by strong oxidizing agents like potassium permanganate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound can produce elemental selenium or selenides.
Aplicaciones Científicas De Investigación
Dirubidium selenate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds.
Biology: Studies have explored its potential role in biological systems, particularly in selenium metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant.
Industry: this compound is used in the production of specialized glass and ceramics due to its unique properties.
Mecanismo De Acción
The mechanism by which dirubidium selenate exerts its effects involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Selenium compounds, including this compound, are known for their antioxidant properties. They can neutralize free radicals and reduce oxidative stress.
Enzyme Activation: Selenium is a cofactor for several enzymes, including glutathione peroxidase, which protects cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Rubidium Selenide: Composed of rubidium and selenium, but with a different oxidation state of selenium.
Sodium Selenate: Similar in structure but contains sodium instead of rubidium.
Potassium Selenate: Contains potassium instead of rubidium.
Uniqueness
Dirubidium selenate is unique due to the presence of rubidium, which imparts specific properties that differ from those of sodium or potassium selenate
Propiedades
IUPAC Name |
rubidium(1+);selenate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4Se.2Rb/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYWMMXCLJVCBT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[Rb+].[Rb+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4Rb2Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889575 | |
| Record name | Selenic acid, rubidium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7446-17-5 | |
| Record name | Selenic acid, rubidium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenic acid, rubidium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenic acid, rubidium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dirubidium selenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


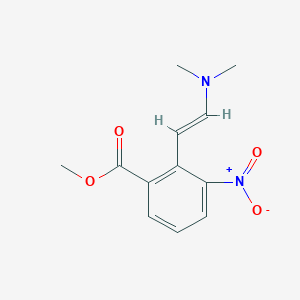

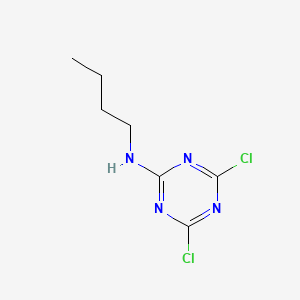

![Pyridine, 2,6-bis[(diphenylphosphino)methyl]-](/img/structure/B3056743.png)
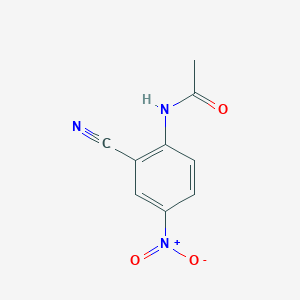
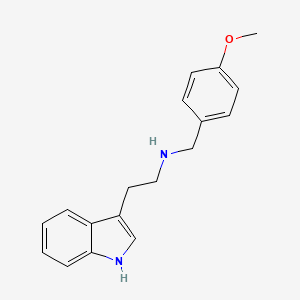
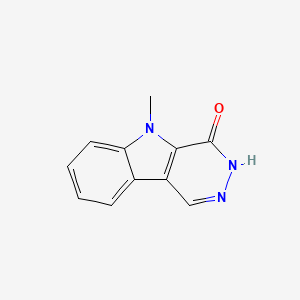
![1,5-Dimethyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B3056750.png)
